

Methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylate basic properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylate

Cat. No.: B1407253

[Get Quote](#)

An In-depth Technical Guide to **Methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylate**: Physicochemical Properties, Synthesis, and Applications in Drug Discovery

Abstract

Methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylate, a key heterocyclic compound belonging to the 7-azaindole family, serves as a cornerstone in modern medicinal chemistry. Its structural framework is recognized as a privileged scaffold, primarily due to its ability to act as a bioisostere of indole and mimic the hydrogen bonding pattern of adenine in ATP binding sites. This technical guide provides a comprehensive overview of the fundamental properties of this molecule, intended for researchers, chemists, and professionals in drug development. We will delve into its core physicochemical characteristics, explore plausible synthetic routes with detailed protocols, analyze its chemical reactivity for strategic derivatization, and highlight its significant applications in the design of targeted therapeutics, particularly kinase inhibitors and protein degraders.

Introduction: The Significance of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a bicyclic heterocycle that has garnered immense interest in pharmaceutical research.^{[1][2]} Its structure is bioisosteric to indole, a core component of the essential amino acid tryptophan, allowing it to interact with a

wide array of biological targets.[1] The strategic placement of a nitrogen atom at the 7-position imparts unique electronic properties and creates a distinct hydrogen bonding vector compared to its indole counterpart.

Perhaps the most critical feature of the 7-azaindole scaffold is its role as an ATP mimetic. The pyrrole N-H group acts as a hydrogen bond donor, while the pyridine nitrogen (N7) serves as a hydrogen bond acceptor. This arrangement perfectly mimics the N1-H and N3 of the adenine base in ATP, enabling derivatives to anchor effectively within the ATP-binding pocket of many protein kinases.[2] This has led to the successful development of numerous kinase inhibitors for oncology and inflammatory diseases.[2] **Methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylate** (CAS: 1234616-01-3) is a highly functionalized and versatile starting material within this class, offering multiple points for chemical modification.[3][4][5]

Physicochemical and Basic Properties

The utility of a building block in drug discovery is fundamentally linked to its physicochemical properties. These characteristics influence its reactivity, solubility, and ultimately, the ADME (Absorption, Distribution, Metabolism, Excretion) properties of the final drug candidates.

Core Compound Characteristics

A summary of the primary physical and chemical identifiers for the title compound is presented below.

Property	Value	Reference
IUPAC Name	Methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylate	[3]
Synonyms	5-Amino-7-azaindole-3-carboxylic acid methyl ester	
CAS Number	1234616-01-3	[3]
Molecular Formula	C ₉ H ₉ N ₃ O ₂	[3]
Molecular Weight	191.19 g/mol	[3]
Appearance	Typically a solid	

Basicity and Acidity (pKa)

The pKa values are critical for predicting the ionization state of the molecule under physiological conditions, which affects solubility, cell permeability, and target binding.

- **Pyridine Nitrogen (N7 - Basic Center):** The lone pair on the pyridine nitrogen makes it the primary basic center. For the parent 7-azaindole, the pKa of the conjugate acid is approximately 3.67.^[6] However, the presence of the strongly electron-donating amino group at the C5 position is expected to significantly increase the electron density in the pyridine ring, thereby increasing the basicity of N7. Conversely, the electron-withdrawing methyl carboxylate group at C3 will have a modest, opposing effect. Therefore, the pKa of the N7-protonated species is predicted to be higher than that of the parent 7-azaindole.
- **Pyrrole Nitrogen (N1-H - Acidic Center):** The N-H proton of the pyrrole ring is weakly acidic, a characteristic feature of indoles and azaindoles. For parent indoles, this pKa is around 17. The azaindole scaffold exhibits similar properties.^[7]
- **Amino Group (C5 - Basic Center):** The exocyclic amino group is also basic. Its pKa will be similar to that of an aniline, but modulated by the electronic effects of the fused heterocyclic system.

Solubility and Stability

- **Solubility:** Based on its structure, the compound is expected to be sparingly soluble in water and non-polar organic solvents. It should exhibit good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), and moderate solubility in alcohols like methanol and ethanol.
- **Stability:** The compound is generally stable under standard storage conditions (room temperature, protected from light).^[3] However, the ester functionality is susceptible to hydrolysis under strongly acidic or basic conditions. The amino group may be sensitive to oxidation over prolonged exposure to air.

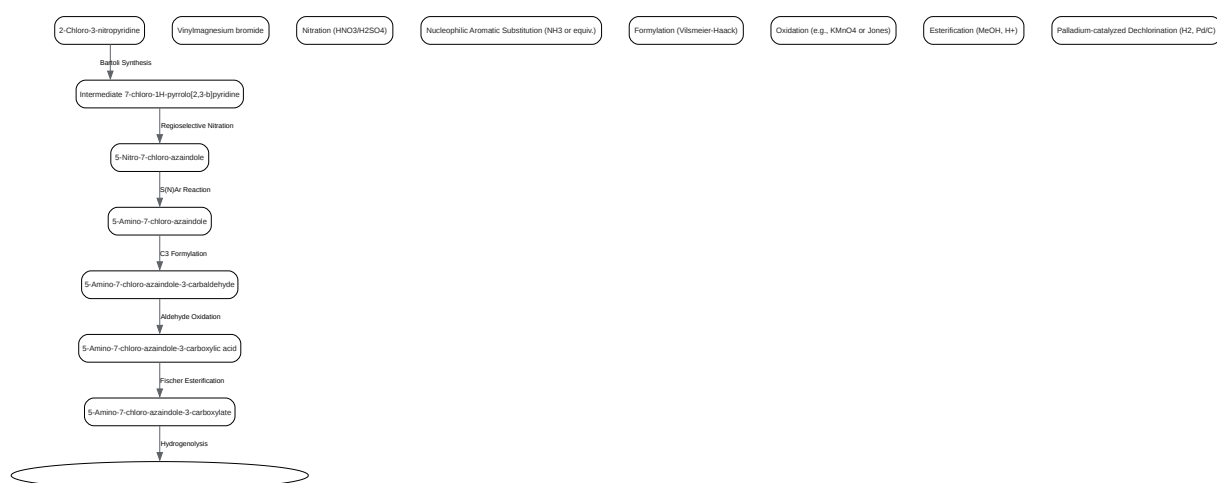
Synthesis and Characterization

While numerous methods exist for constructing the 7-azaindole core, a plausible and efficient strategy for assembling **Methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylate** often

involves a convergent synthesis starting from a suitably substituted pyridine precursor.

Proposed Synthetic Workflow

A logical synthetic approach is the Bartoli indole synthesis, which is well-suited for creating 7-substituted indoles (and azaindoles) from ortho-substituted nitroarenes and vinyl Grignard reagents. This would be followed by functional group manipulations to install the required substituents.



[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol (Illustrative)

Disclaimer: This protocol is a representative, field-proven methodology for a similar class of compounds and should be adapted and optimized under appropriate laboratory conditions.

Step 1: Synthesis of 5-Nitro-7-chloro-1H-pyrrolo[2,3-b]pyridine

- Rationale: Introduce the nitro group which will later be reduced to the key amine.
- Procedure: To a cooled (0 °C) solution of 7-chloro-1H-pyrrolo[2,3-b]pyridine in concentrated sulfuric acid, slowly add fuming nitric acid dropwise, maintaining the temperature below 5 °C.
- Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.
- Carefully pour the reaction mixture onto crushed ice. The resulting precipitate is collected by filtration, washed thoroughly with water until the filtrate is neutral, and dried under vacuum to yield the 5-nitro derivative.

Step 2: Synthesis of 5-Amino-7-chloro-1H-pyrrolo[2,3-b]pyridine

- Rationale: Reduction of the nitro group to the amine is a standard transformation, often achieved with high yield using catalytic hydrogenation or metal-acid reduction.
- Procedure: Dissolve the 5-nitro derivative in ethanol or ethyl acetate. Add a catalytic amount of 10% Palladium on carbon (Pd/C).
- Place the mixture under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting material.
- Filter the reaction mixture through a pad of Celite to remove the catalyst, and concentrate the filtrate under reduced pressure to obtain the 5-amino derivative.

Step 3: Synthesis of **Methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylate**

- Rationale: This multi-step sequence first introduces the carboxylate precursor at the C3 position and then removes the chloro- handle.

- Procedure (Part A - C3 Functionalization): The 5-amino-7-chloro-azaindole can be functionalized at the C3 position via electrophilic substitution (e.g., Vilsmeier-Haack formylation), followed by oxidation to the carboxylic acid and subsequent esterification with methanol under acidic conditions.
- Procedure (Part B - Dechlorination): Dissolve the resulting methyl 5-amino-7-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate in methanol. Add a suitable base like triethylamine or sodium acetate.
- Add a catalytic amount of 10% Pd/C and stir the mixture under a hydrogen atmosphere at room temperature overnight.
- Monitor the reaction by LC-MS. Upon completion, filter through Celite and concentrate the solvent to yield the crude product, which can be purified by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes).

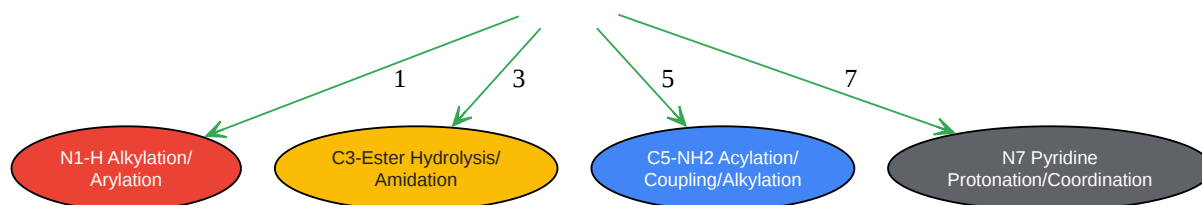
Characterization

The structure of the final compound and all intermediates would be confirmed using standard analytical techniques:

- ^1H and ^{13}C NMR: To confirm the chemical structure, proton environment, and carbon backbone.
- Mass Spectrometry (MS): To verify the molecular weight and fragmentation pattern.
- Infrared (IR) Spectroscopy: To identify key functional groups (N-H, C=O, C-N).

Chemical Reactivity and Derivatization

The molecule is endowed with multiple reactive sites, making it an exceptionally versatile building block for constructing diverse chemical libraries.



[Click to download full resolution via product page](#)

Caption: Key reactivity sites for chemical derivatization.

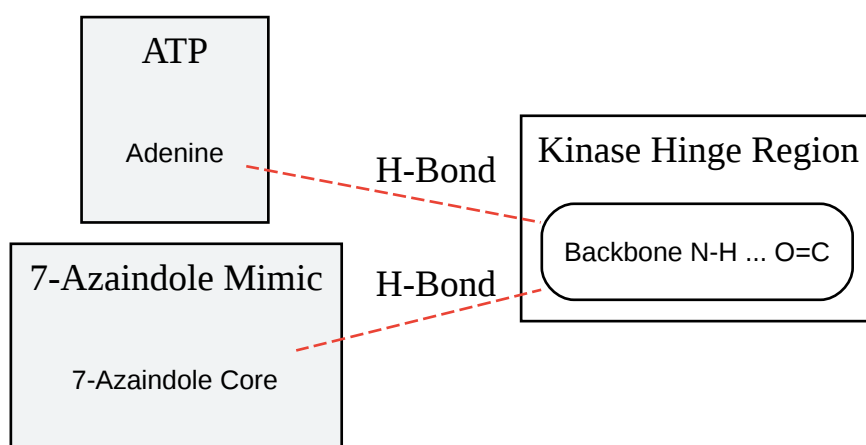
- **C5-Amino Group:** This is often the most versatile handle. It readily undergoes acylation to form amides, sulfonamides, and ureas. It is also a prime site for palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination, Suzuki coupling after conversion to a halide) to introduce aryl or heteroaryl substituents.
- **C3-Ester Group:** The methyl ester can be easily hydrolyzed to the corresponding carboxylic acid, which serves as a crucial connection point for amide bond formation using standard peptide coupling reagents (e.g., HATU, EDC). This is a common strategy for linking the scaffold to other fragments in drug design. The ester can also be reduced to a primary alcohol.
- **N1-Pyrrole Nitrogen:** The pyrrole N-H can be deprotonated with a suitable base (e.g., NaH) and subsequently alkylated or acylated. This modification is frequently used to modulate physicochemical properties like solubility and lipophilicity or to block a potential metabolic site.
- **Aromatic Core (C2, C4, C6):** While less reactive than the primary functional groups, the heterocyclic core can undergo electrophilic aromatic substitution, although the positions are dictated by the directing effects of the existing substituents.

Applications in Drug Discovery

The title compound is a building block for a range of therapeutic agents, leveraging the advantageous properties of the 7-azaindole core.^{[8][9]}

Kinase Inhibitors

As previously discussed, the 7-azaindole scaffold is a premier hinge-binding motif for kinase inhibitors.[2] The 5-amino and 3-carboxylate groups on the title compound provide orthogonal vectors for synthetic elaboration, allowing chemists to build out substituents that occupy other regions of the ATP pocket (e.g., the solvent-exposed region or hydrophobic back-pockets) to achieve both potency and selectivity. Derivatives of 7-azaindole have been developed as inhibitors for numerous kinases, including ALK, Cdc7, and DYRK1A.[2]



[Click to download full resolution via product page](#)

Caption: H-bond mimicry of ATP by the 7-azaindole scaffold.

Protein Degradator Building Blocks

The compound is explicitly marketed as a "Protein Degradator Building Block".[3] This points to its use in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). In a PROTAC, a ligand for a target protein is connected via a chemical linker to a ligand for an E3 ubiquitin ligase. This ternary complex formation leads to the ubiquitination and subsequent degradation of the target protein. The multiple functional handles on **Methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylate** make it an ideal starting point for synthesizing either the target-binding ligand or for attaching the linker.

Other Therapeutic Areas

The versatility of the scaffold extends beyond kinases. Pyrrolo[2,3-b]pyridine derivatives have been investigated as inhibitors of phosphodiesterase 4B (PDE4B) for central nervous system diseases and have shown potential antimicrobial and neuroprotective effects.[8][10]

Conclusion

Methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylate is more than a simple chemical; it is a strategically designed building block that embodies key principles of modern medicinal chemistry. Its 7-azaindole core provides a proven biological scaffold, particularly for kinase inhibition, while its trifunctional nature (amine, ester, pyrrole N-H) offers unparalleled synthetic flexibility. For researchers and drug development professionals, this compound represents a valuable starting point for the rapid and efficient exploration of chemical space in the pursuit of novel, targeted therapeutics. Its continued application in the synthesis of complex molecules, from small molecule inhibitors to sophisticated protein degraders, underscores its enduring importance in the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. calpaclab.com [calpaclab.com]
- 4. nbinno.com [nbinno.com]
- 5. Buy Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (EVT-1801315) | 1234616-82-0 [evitachem.com]
- 6. Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Buy methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate | 849067-96-5 [smolecule.com]

- 9. Cas 872355-63-0, METHYL 1H-PYRROLO[3,2-B]PYRIDINE-5-CARBOXYLATE | lookchem [lookchem.com]
- 10. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylate basic properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1407253#methyl-5-amino-1h-pyrrolo-2-3-b-pyridine-3-carboxylate-basic-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com